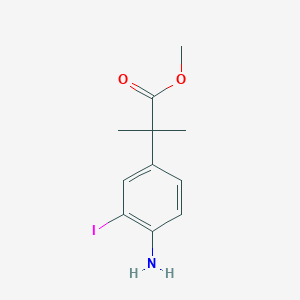

Methyl 2-(4-amino-3-iodophenyl)-2-methylpropanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 2-(4-amino-3-iodophenyl)acetate” is a compound with the molecular formula C9H10INO2 and a molecular weight of 291.09 . It’s also known as "Methyl 2-(4-aMino-3-iodophenyl)acetate" . It’s important to note that this is not the exact compound you asked for, but it’s structurally similar.

Molecular Structure Analysis

The molecular structure of “Methyl 2-(4-amino-3-iodophenyl)acetate” consists of 9 carbon atoms, 10 hydrogen atoms, 1 iodine atom, 1 nitrogen atom, and 2 oxygen atoms . Again, this is not the exact compound you asked for, but it’s structurally similar.

Chemical Reactions Analysis

There is a study that discusses the mechanisms of acquired resistance to 2-(4-Amino-3-methylphenyl)benzothiazole in breast cancer cell lines . Although this is not the exact compound you asked for, it might provide some insights into the chemical reactions of structurally similar compounds.

Physical And Chemical Properties Analysis

“Methyl 2-(4-amino-3-iodophenyl)acetate” is stored sealed in dry conditions at 2-8°C . The boiling point is not specified .

Aplicaciones Científicas De Investigación

Antitumor Agents

Compounds within the 2-(4-aminophenyl)benzothiazole class, which includes “Methyl 2-(4-amino-3-iodophenyl)-2-methylpropanoate”, represent extremely potent and selective experimental antitumor agents . They have shown significant potential in the treatment of breast cancer .

Mechanisms of Acquired Resistance

This compound has been used in studies to understand the mechanisms of acquired resistance to antitumor agents. For instance, it has been used to study the resistance to 2-(4-Amino-3-methylphenyl)benzothiazole in breast cancer cell lines .

Drug Bioactivation Studies

“Methyl 2-(4-amino-3-iodophenyl)-2-methylpropanoate” has been used in studies to understand the bioactivation of drugs. It has been found that cytochrome P450 1A1-catalysed bioactivation is a key mechanism underlying the stark selectivity of these agents .

Studies on Arylhydrocarbon Receptors

This compound has been used in studies on arylhydrocarbon (AhR) receptors. It has been found that aberrant AhR signalling underlies at least in part acquired resistance to DF 203 .

DNA Adduct Studies

“Methyl 2-(4-amino-3-iodophenyl)-2-methylpropanoate” has been used in studies to understand the formation of DNA adducts. It has been found that the number and intensity of γH2AX foci, which report protection against DNA double strand breaks, fall significantly in cells resistant to DF 203 .

Adenosine Receptor Antagonists

Compounds similar to “Methyl 2-(4-amino-3-iodophenyl)-2-methylpropanoate” have been found to have high affinity and selectivity for A2a adenosine receptors . These compounds have therapeutic potential in inflammation-related diseases such as asthma, chronic obstructive pulmonary disease, and cancer .

Mecanismo De Acción

Target of Action

The primary target of Methyl 2-(4-amino-3-iodophenyl)-2-methylpropanoate is the adenosine A2a receptors . These receptors play a crucial role in the cardiovascular system, where they mediate coronary vasodilation .

Mode of Action

The compound interacts with its targets by binding to the adenosine A2a receptors . This interaction triggers a series of biochemical reactions that result in the dilation of coronary vessels

Biochemical Pathways

Upon binding to the adenosine A2a receptors, Methyl 2-(4-amino-3-iodophenyl)-2-methylpropanoate influences several biochemical pathways. One of the key pathways affected is the cAMP-PKA pathway , which is involved in the regulation of myocardial contractility, heart rate, and smooth muscle relaxation .

Result of Action

The binding of Methyl 2-(4-amino-3-iodophenyl)-2-methylpropanoate to the adenosine A2a receptors results in coronary vasodilation . This means that the coronary vessels (the blood vessels supplying the heart muscle) expand, allowing for increased blood flow to the heart. This can help alleviate conditions like angina (chest pain due to reduced blood flow to the heart).

Propiedades

IUPAC Name |

methyl 2-(4-amino-3-iodophenyl)-2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14INO2/c1-11(2,10(14)15-3)7-4-5-9(13)8(12)6-7/h4-6H,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UETQLYCUPBNAJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=C(C=C1)N)I)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14INO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 5-[1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]-3-phenyl-1,2-oxazole-4-carboxylate](/img/structure/B3000874.png)

![2-fluoro-6-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid](/img/structure/B3000881.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B3000882.png)

![2-Amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B3000886.png)

![2-(4-methylphenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B3000888.png)

![2-Benzylsulfanyl-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]acetamide](/img/structure/B3000890.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,5-dimethylbenzenesulfonamide](/img/structure/B3000897.png)